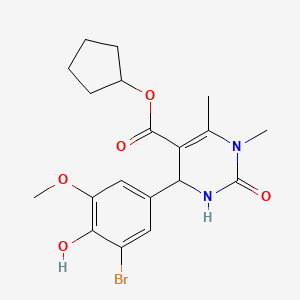![molecular formula C21H17FN2O2 B4892656 N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide](/img/structure/B4892656.png)
N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential as an anticancer agent. This compound is a small molecule inhibitor of several protein kinases, including Raf-1, B-Raf, and VEGFR-2, which are known to play critical roles in cancer cell proliferation and angiogenesis.
Wirkmechanismus
N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 exerts its anticancer effects by inhibiting several protein kinases that are known to play critical roles in cancer cell proliferation and angiogenesis. Specifically, N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 inhibits Raf-1 and B-Raf, which are upstream regulators of the MAPK/ERK signaling pathway, as well as VEGFR-2, which is involved in angiogenesis.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 has been shown to have a number of biochemical and physiological effects, including inhibition of tumor cell proliferation, induction of apoptosis, inhibition of angiogenesis, and modulation of immune function. In addition, N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 for lab experiments is its specificity for several protein kinases that are known to play critical roles in cancer cell proliferation and angiogenesis. This specificity allows for targeted inhibition of these pathways, which can lead to more effective anticancer therapies. However, one limitation of N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 is its potential for off-target effects, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006, including:
1. Combination therapy: Investigating the potential for N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 to be used in combination with other anticancer agents to enhance its efficacy.
2. Biomarker identification: Identifying biomarkers that can predict response to N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 treatment, which can help to personalize therapy.
3. Resistance mechanisms: Investigating the mechanisms of resistance to N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006, which can help to identify new targets for therapy.
4. Alternative applications: Exploring the potential for N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 to be used in the treatment of other diseases, such as rheumatoid arthritis, psoriasis, and diabetic retinopathy.
5. Novel analogues: Developing novel analogues of N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 involves several steps, starting with the reaction of 3-fluoroaniline with 4-(dimethylamino)benzoyl chloride to form the intermediate 4-(dimethylamino)-N-(3-fluorophenyl)benzamide. This intermediate is then reacted with 3-methyl-4-aminophenol in the presence of a palladium catalyst to yield the final product, N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 has been extensively studied for its potential as an anticancer agent, with numerous preclinical and clinical studies demonstrating its efficacy in inhibiting tumor growth and angiogenesis. In addition, N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 has also been studied for its potential in treating other diseases, such as rheumatoid arthritis, psoriasis, and diabetic retinopathy.
Eigenschaften
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c1-14-12-18(23-21(26)16-8-5-9-17(22)13-16)10-11-19(14)24-20(25)15-6-3-2-4-7-15/h2-13H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEPCABGWLPIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzamido-3-methylphenyl)-3-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol dihydrochloride](/img/structure/B4892575.png)
![1-(3,4-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4892586.png)
![N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4892591.png)
![4-bromo-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892603.png)


![4-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B4892622.png)
![2-(2-bromo-4-methylphenoxy)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4892628.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B4892634.png)

![4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892663.png)
![2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4892666.png)

![6-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4892680.png)